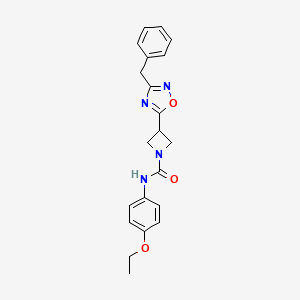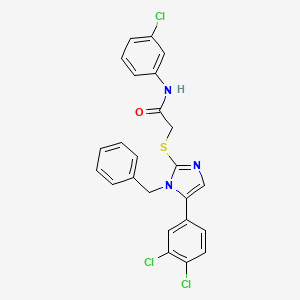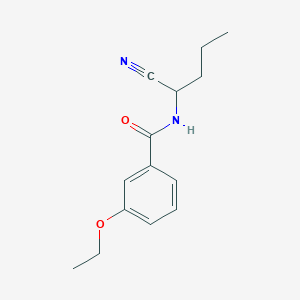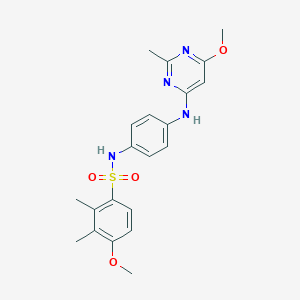![molecular formula C17H25NO4S B2513145 Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate CAS No. 1396998-76-7](/img/structure/B2513145.png)
Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate, also known as EBAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. EBAP is a prodrug, which means that it is inactive until it is metabolized in the body to produce an active compound. In this case, the active compound is a thiol-containing molecule that has been shown to have promising anti-cancer properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Orthogonally Protected Amino Acids
Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate is used in the synthesis of orthogonally protected amino acids. These compounds are valuable for the synthesis of edeine analogs, with different N-protection methods used to generate asymmetric carbon atoms in β-hydroxy-γ,δ-diamino products (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Crystallography and Structural Analysis
The compound is also involved in crystallography studies, contributing to the understanding of molecular structures and interactions. Studies have examined its crystal structure, exploring angles formed by various molecular components and the role of water molecules in the formation of hydrogen bonds (Liu et al., 2012).
Asymmetric Synthesis and Organic Chemistry
This compound plays a role in asymmetric synthesis, particularly in the production of α-amino acids and other complex organic molecules. It's used in various reactions, including bromination and stereoselective coupling (Williams et al., 2003).
Application in Antimicrobial Agents
Research has also explored its use in the synthesis of compounds with potential antimicrobial properties. This includes the preparation of substituted phenyl azetidines and other derivatives showing promising activities against various microorganisms (Doraswamy & Ramana, 2013).
Development of Novel Chemical Compounds
It serves as a starting material for the synthesis of new compounds with unique properties. This includes derivatives like 2,5-disubstituted-1,3,4-thiadiazoles, which have been evaluated for their antimicrobial activities (Pund et al., 2020).
Wirkmechanismus
Target of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry for the protection of amines . Therefore, it’s possible that this compound could interact with proteins or enzymes that recognize or process amines.
Mode of Action
The Boc group in “Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate” could potentially be removed under acidic conditions, revealing the amine group . This could lead to changes in the compound’s interactions with its targets.
Biochemical Pathways
The revealed amine could participate in various biochemical reactions, such as the formation of amide bonds or involvement in enzymatic reactions .
Pharmacokinetics
The ADME properties of “Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate” would depend on many factors, including its size, polarity, and the presence of functional groups. The Boc group could potentially affect the compound’s absorption and distribution by increasing its size and changing its polarity .
Action Environment
Environmental factors such as pH could influence the action of “Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate”, particularly if it involves the removal of the Boc group .
Eigenschaften
IUPAC Name |
ethyl 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-5-21-15(19)14(18-16(20)22-17(2,3)4)12-23-11-13-9-7-6-8-10-13/h6-10,14H,5,11-12H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHUCLYLZXZHIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-Adamantyl)phenoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B2513062.png)




![1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2513069.png)


![1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine](/img/structure/B2513076.png)
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2513078.png)

![2-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2513081.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2513083.png)